beta-L-fucose 1-phosphate

Descripción

Overview of Fucosylated Glycans in Biological Systems

Fucosylated glycans are complex carbohydrate structures that play a crucial role in a multitude of biological phenomena. oup.com These structures, where the deoxyhexose sugar L-fucose is attached to glycoproteins and glycolipids, are involved in processes such as blood transfusion reactions, selectin-mediated leukocyte adhesion, and host-pathogen interactions. oup.comfrontiersin.org Alterations in the expression of these fucosylated oligosaccharides have been linked to various pathological conditions, including cancer and atherosclerosis. oup.com

The addition of fucose often occurs at the terminal positions of glycan chains, acting as a recognition motif for other molecules. oup.com For instance, the well-known ABO blood group antigens are determined by the presence or absence of specific fucosylated structures. frontiersin.org Similarly, the Lewis antigens, which are involved in immune responses and pathogen recognition, are also characterized by their fucosylated nature. frontiersin.org The functional importance of fucosylation extends to developmental processes, where it is involved in events like sperm-egg binding and neural development. nih.gov

Biosynthetic Pathways of GDP-L-Fucose: De Novo Pathway and Salvage Pathway

Mammalian cells have evolved two distinct pathways to ensure a steady supply of GDP-L-fucose: the de novo pathway and the salvage pathway. oup.comnih.gov

The de novo pathway is the primary route for GDP-L-fucose synthesis, estimated to contribute around 90% of the total cellular pool under normal conditions. nih.govplos.org This pathway starts with GDP-mannose and involves a series of enzymatic reactions catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein). oup.comresearchgate.net

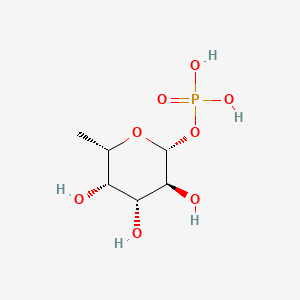

The salvage pathway , on the other hand, provides an alternative route for GDP-L-fucose production by utilizing free L-fucose. oup.comnih.gov This free fucose can be sourced from the extracellular environment or from the breakdown of cellular glycoproteins and glycolipids within the lysosome. oup.com The salvage pathway is a two-step process. First, L-fucose is phosphorylated by the enzyme fucokinase (FCSK) to form beta-L-fucose 1-phosphate . nih.govbasys2.ca Subsequently, GDP-L-fucose pyrophosphorylase (FPGT) catalyzes the reaction of this compound with guanosine (B1672433) triphosphate (GTP) to produce GDP-L-fucose. nih.govmerckmillipore.com While considered the minor pathway, the salvage pathway plays a crucial role in recycling fucose and can become more significant under certain physiological or pathological conditions. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVXQARCLQPGIR-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310005 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16562-59-7, 28553-11-9 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucopyranosyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Salvage Pathway of L Fucose Metabolism: Centrality of β L Fucose 1 Phosphate

L-Fucose Utilization and Entry into the Salvage Pathway

The salvage pathway utilizes free L-fucose that becomes available within the cell, primarily through the lysosomal degradation of endogenous and exogenous glycoconjugates. nih.govreactome.orgsinobiological.com This pathway serves as an efficient recycling mechanism, allowing the cell to reutilize fucose. reactome.orgsinobiological.com The entry point into this pathway is the phosphorylation of L-fucose. nih.govnih.gov This initial step is critical as it traps the sugar inside the cell and prepares it for activation. The salvage pathway is particularly active in certain mammalian tissues like the liver and kidneys. merckmillipore.combasys2.camerckmillipore.com While it is estimated to contribute a smaller portion (around 5-10%) to the total GDP-fucose pool compared to the de novo pathway, its role is significant for cellular fucose homeostasis. nih.govnih.gov

Enzymatic Formation of β-L-Fucose 1-Phosphate: Fucokinase (FUK, EC 2.7.1.52) Activity

The first committed step of the L-fucose salvage pathway is the phosphorylation of L-fucose to β-L-fucose 1-phosphate. nih.govreactome.org This reaction is catalyzed by the enzyme fucokinase (FUK), also known as L-fucokinase. wikipedia.orgqmul.ac.uk Fucokinase belongs to the family of transferases, specifically the phosphotransferases, which transfer phosphorus-containing groups to an alcohol acceptor. wikipedia.org The systematic name for this enzyme is ATP:β-L-fucose 1-phosphotransferase. wikipedia.orgqmul.ac.uk This enzymatic step is irreversible and ensures that fucose is committed to the metabolic pathway leading to the synthesis of GDP-L-fucose. nih.govwikipedia.org

Fucokinase catalyzes the transfer of a phosphate (B84403) group from a donor molecule to L-fucose. nih.gov The primary substrates for this reaction are L-fucose and adenosine (B11128) triphosphate (ATP), which serves as the phosphate donor. wikipedia.orgqmul.ac.uk The products of the reaction are β-L-fucose 1-phosphate and adenosine diphosphate (B83284) (ADP). wikipedia.org

The activity of fucokinase is strictly dependent on the presence of cofactors, specifically divalent cations. qmul.ac.ukgenome.jpresearchgate.net Magnesium (Mg²⁺) and manganese (Mn²⁺) are particularly effective in supporting the enzyme's catalytic function. researchgate.netuniprot.org Studies have also shown that iron (Fe²⁺) can support high enzyme activity. qmul.ac.ukgenome.jp While the enzyme can phosphorylate other sugars like D-arabinose, it does so at a much slower rate, indicating a high specificity for L-fucose. qmul.ac.ukgenome.jp Other nucleotide triphosphates, such as CTP, GTP, ITP, or UTP, cannot effectively replace ATP as the phosphate donor for the fucokinase reaction. researchgate.net

| Enzyme | EC Number | Substrates | Products | Required Cofactors |

| Fucokinase (FUK) | 2.7.1.52 | L-fucose, ATP | β-L-fucose 1-phosphate, ADP | Divalent cations (Mg²⁺, Mn²⁺, Fe²⁺) |

This table summarizes the key components of the fucokinase-catalyzed reaction.

Fucokinase is a member of the GHMP kinase family, which also includes galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. sinobiological.comresearchgate.net The catalytic process begins with the binding of L-fucose to the enzyme's active site, which can occur independently of ATP. nih.gov Once ATP, likely complexed with a divalent cation like Mg²⁺, enters the active site, the transfer of the terminal (gamma) phosphate group to the C1-hydroxyl group of L-fucose is initiated. nih.govnih.gov Structural studies of a bifunctional fucokinase from Bacteroides fragilis suggest that a specific aspartate residue (Asp762) acts as a general base, deprotonating the C1-hydroxyl of fucose. researchgate.net This facilitates a nucleophilic attack on the γ-phosphate of ATP. researchgate.net Concurrently, an arginine residue (Arg592) and the magnesium ion stabilize the negative charge that develops on the leaving ADP molecule, completing the phosphate transfer and forming β-L-fucose 1-phosphate. researchgate.netrcsb.org

Subsequent Conversion of β-L-Fucose 1-Phosphate to GDP-L-Fucose: Fucose-1-Phosphate Guanylyltransferase (FPGT/GFPP, EC 2.7.7.30) Activity

Following its formation, β-L-fucose 1-phosphate is promptly converted into the activated sugar nucleotide GDP-L-fucose. basys2.ca This reaction is the second and final step of the salvage pathway and is catalyzed by the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP). merckmillipore.comwikipedia.orgcreative-enzymes.com This enzyme belongs to the family of transferases, specifically the nucleotidyltransferases. wikipedia.orgcreative-enzymes.com Its systematic name is GTP:β-L-fucose-1-phosphate guanylyltransferase. wikipedia.orgcreative-enzymes.com The product, GDP-L-fucose, is the universal donor substrate for all fucosyltransferases, which incorporate fucose into a wide array of glycoconjugates. nih.govwikipedia.org

The substrates for fucose-1-phosphate guanylyltransferase are β-L-fucose 1-phosphate and guanosine (B1672433) triphosphate (GTP). wikipedia.orguniprot.orguniprot.org The enzyme catalyzes the condensation of these two molecules to produce GDP-L-fucose and inorganic pyrophosphate. wikipedia.org The reaction is reversible and is dependent on the presence of a divalent cation, with a strong preference for magnesium ions (Mg²⁺). basys2.caresearchgate.netbasys2.ca The enzyme can be partially active when cobalt or manganese is substituted for magnesium. basys2.cahmdb.ca A notable feature of this reaction is its high specificity for guanosine triphosphate; other canonical nucleoside triphosphates are not utilized efficiently. basys2.cahmdb.ca

| Enzyme | EC Number | Substrates | Products | Required Cofactors |

| Fucose-1-phosphate guanylyltransferase (FPGT) | 2.7.7.30 | β-L-fucose 1-phosphate, GTP | GDP-L-fucose, Pyrophosphate | Magnesium ions (Mg²⁺) |

This table summarizes the key components of the FPGT-catalyzed reaction.

Catalytic Mechanism of FPGT/GFPP and Pyrophosphate Release

The conversion of β-L-fucose 1-phosphate and GTP to GDP-L-fucose and pyrophosphate is catalyzed by the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP). This reversible reaction is dependent on the presence of magnesium ions, although cobalt or manganese can partially substitute for magnesium. basys2.ca The catalytic mechanism involves a nucleophilic attack of the phosphate group of β-L-fucose 1-phosphate on the α-phosphate of GTP.

This process is facilitated by key amino acid residues within the enzyme's active site. In the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis, which contains a pyrophosphorylase domain homologous to mammalian FPGT/GFPP, the side chain of Lys187 is proposed to facilitate this nucleophilic attack, leading to the formation of GDP-fucose. newschool.edu

Expression and Distribution of FPGT/GFPP in Mammalian Tissues

The salvage pathway, and therefore the expression of FPGT/GFPP, is prominent in specific mammalian tissues. This pathway serves to reutilize L-fucose from the turnover of glycoproteins and glycolipids. merckmillipore.com

Tissue Distribution:

High Expression: Quantitative real-time PCR has revealed high expression of FPGT/GFPP in the liver and kidney. merckmillipore.comresearchgate.net The porcine kidney exhibits the highest specific activity, with the lung, liver, and pancreas also showing notable activity. researchgate.net

Other Tissues: Northern blot analysis has detected FPGT/GFPP mRNA in human spleen, prostate, testis, ovary, small intestine, and colon. researchgate.net

Subcellular Localization:

The Human Protein Atlas database indicates that FPGT is localized to vesicles. proteinatlas.org

The expression of FPGT/GFPP can be influenced by cellular conditions. For instance, in colorectal cancer, the expression of the GDP-L-fucose transporter, which works in concert with the salvage pathway, is significantly higher in tumor tissues compared to healthy tissues. researchgate.net

| Tissue | Expression Level | Method of Detection |

| Liver | High | Quantitative Real-Time PCR, Specific Activity Assay |

| Kidney | High | Quantitative Real-Time PCR, Specific Activity Assay |

| Lung | Moderate | Specific Activity Assay |

| Pancreas | Moderate | Specific Activity Assay |

| Spleen | Detected | Northern Blot |

| Prostate | Detected | Northern Blot |

| Testis | Detected | Northern Blot |

| Ovary | Detected | Northern Blot |

| Small Intestine | Detected | Northern Blot |

| Colon | Detected | Northern Blot |

Structural Insights into the Bifunctional L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP) Enzyme

While not a mammalian enzyme, the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from the bacterium Bacteroides fragilis provides significant structural and mechanistic insights relevant to the individual mammalian enzymes. newschool.eduresearchgate.net This single enzyme catalyzes both the phosphorylation of L-fucose to β-L-fucose 1-phosphate and its subsequent conversion to GDP-L-fucose. oup.com

The full-length FKP exists as a tetramer in solution. newschool.eduoup.com

Each monomer consists of two distinct domains: an N-terminal GDP-fucose pyrophosphorylase domain and a C-terminal fucokinase domain, connected by a linker region. oup.com

Domain Structure:

N-terminal Domain (Pyrophosphorylase): This domain contains a typical Rossmann fold and a left-handed β-helix fold, which are characteristic of many nucleotidyltransferases. oup.com The active site for the pyrophosphorylase reaction, where β-L-fucose 1-phosphate and GTP bind, is located here. newschool.edu

C-terminal Domain (Fucokinase): This domain is responsible for phosphorylating L-fucose to produce β-L-fucose 1-phosphate. newschool.edu

Linker Region: The linker between the two domains is composed of three α-helices. newschool.edu

| Domain | Function | Key Structural Features | Key Catalytic Residues (from B. fragilis FKP) |

| N-terminal Domain | GDP-fucose pyrophosphorylase | Rossmann fold, left-handed β-helix | Lys187, H73, G75, G76, R80, P82, G88, K89 |

| C-terminal Domain | L-fucokinase | Single α/β domain, β-helix-containing domain | Asp762, Arg592 |

Regulation and Interplay of L Fucose Metabolic Pathways

Dynamic Contribution of De Novo and Salvage Pathways to Cellular GDP-L-Fucose Pool

In mammalian cells, the synthesis of GDP-L-fucose occurs in the cytosol via two independent yet interconnected pathways. oup.com

The de novo pathway is the primary route for GDP-L-fucose production, estimated to contribute approximately 90% of the total cellular pool. nih.gov This pathway begins with GDP-D-mannose, which is converted to GDP-L-fucose through a series of enzymatic reactions. ontosight.airesearchgate.net The two key enzymes involved are GDP-mannose 4,6-dehydratase (GMD), which catalyzes the initial conversion of GDP-mannose, and the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (known as FX protein or TSTA3), which completes the transformation to GDP-L-fucose. oup.comresearchgate.net The de novo pathway is generally considered to be constitutively active to provide a baseline level of fucosylation. nih.gov

The salvage pathway provides an alternative route for synthesizing GDP-L-fucose, accounting for the remaining ~10% of the cellular pool. nih.gov This pathway utilizes free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of endogenous glycoconjugates. nih.govsemanticscholar.org The first and committing step of the salvage pathway involves the phosphorylation of the β-anomer of L-fucose by the enzyme fucokinase (FCSK) to produce beta-L-fucose 1-phosphate . nih.govnih.gov Subsequently, GDP-L-fucose pyrophosphorylase (FPGT) catalyzes the reaction of this compound with guanosine (B1672433) triphosphate (GTP) to yield GDP-L-fucose. nih.gov

Recent research indicates that these two pathways are not isolated but engage in mutual regulation. nih.gov Studies have shown that the inactivation of enzymes in one pathway can lead to compensatory changes in the other. nih.govnih.gov For example, cells deficient in the de novo pathway enzyme TSTA3 exhibit an elevated level of fucokinase upon supplementation with fucose, suggesting an increased reliance on and upregulation of the salvage pathway. nih.govplos.org Conversely, cells lacking the salvage pathway enzyme FCSK have been observed to have increased levels of the de novo pathway enzyme TSTA3. nih.govplos.org This interplay highlights a sophisticated system for maintaining the necessary pool of GDP-L-fucose for cellular functions.

| Feature | De Novo Pathway | Salvage Pathway |

|---|---|---|

| Starting Substrate | GDP-D-mannose oup.comresearchgate.net | Free L-fucose nih.gov |

| Key Intermediate | GDP-4-keto-6-deoxymannose researchgate.net | β-L-fucose 1-phosphate nih.gov |

| Primary Enzymes | GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX/TSTA3) oup.com | Fucokinase (FCSK), GDP-L-fucose pyrophosphorylase (FPGT) nih.govnih.gov |

| Relative Contribution | ~90% nih.gov | ~10% nih.gov |

| Primary Function | Constitutive synthesis of GDP-L-fucose nih.gov | Recycling of L-fucose from extracellular or lysosomal sources semanticscholar.org |

Regulatory Mechanisms Governing β-L-Fucose 1-Phosphate Flux

The metabolic flux through the L-fucose salvage pathway, and specifically the generation and consumption of its key intermediate, this compound, is subject to several layers of regulation. These mechanisms ensure that the salvage pathway can respond effectively to changes in the availability of free fucose and the cellular demand for fucosylation.

The primary point of regulation for the production of this compound is the enzyme fucokinase (FCSK) . nih.gov The activity of this enzyme is critically dependent on the availability of its substrate, the β-anomer of L-fucose. nih.gov Free L-fucose liberated from glycans in the lysosome is primarily the α-anomer, which cannot be used by fucokinase. nih.gov The enzyme fucose mutarotase (B13386317) is required to convert L-fucose from the α- to the β-anomer, thereby providing the correct substrate for FCSK. nih.gov

The expression of the enzymes themselves can also be regulated. For instance, in certain cancer cells, the expression of fucokinase is downregulated, which limits the cell's ability to utilize the salvage pathway. plos.org Re-introducing fucokinase or supplementing with L-fucose in these cells can increase GDP-L-fucose levels, demonstrating that the salvage pathway's capacity can be modulated at the enzyme level. plos.org Studies have also pointed to the simultaneous upregulation of the de novo pathway enzymes and the GDP-fucose transporter during inflammation and tumorigenesis, indicating transcriptional regulation in response to physiological and pathological states. nih.gov

| Regulatory Point | Enzyme/Molecule | Mechanism of Action |

|---|---|---|

| Substrate Availability | L-fucose (β-anomer) | The concentration of free L-fucose directly influences the rate of its phosphorylation by fucokinase. nih.gov |

| Anomer Conversion | Fucose Mutarotase | Converts α-L-fucose from lysosomal degradation to β-L-fucose, the substrate for FCSK. nih.gov |

| Salvage Pathway Commitment | Fucokinase (FCSK) | Catalyzes the first irreversible step of the salvage pathway, producing β-L-fucose 1-phosphate. nih.gov |

| Feedback Inhibition | GDP-L-fucose | Inhibits the de novo pathway enzyme GDP-mannose 4,6-dehydratase (GMD), reducing GDP-L-fucose synthesis when levels are high. researchgate.netrupress.org |

| Transcriptional Control | FCSK, GMD, FX, FPGT | Gene expression levels of pathway enzymes can be altered in different physiological states, such as cancer and inflammation. nih.govplos.org |

Biological Roles and Significance of β L Fucose 1 Phosphate in Fucosylation Processes

Role as an Intermediate in Glycoconjugate Biosynthesis

β-L-fucose 1-phosphate is a central molecule in the salvage pathway, one of two routes for the biosynthesis of GDP-L-fucose in mammalian cells. oup.com This pathway functions to reutilize free L-fucose that originates from the diet or the metabolic turnover of glycoproteins and glycolipids. merckmillipore.commaayanlab.cloud The process involves two key enzymatic steps.

First, free L-fucose is phosphorylated in an ATP-dependent reaction catalyzed by the enzyme L-fucokinase (EC 2.7.1.52). wikipedia.orgnih.gov This reaction specifically produces β-L-fucose 1-phosphate and ADP. wikipedia.org Subsequently, the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (EC 2.7.7.30), catalyzes the condensation of β-L-fucose 1-phosphate with guanosine (B1672433) triphosphate (GTP). merckmillipore.comwikipedia.org This reaction yields GDP-L-fucose and pyrophosphate. wikipedia.orguniprot.org The resulting GDP-L-fucose is the activated nucleotide sugar that fucosyltransferases utilize within the Golgi apparatus to attach fucose to glycan chains on proteins and lipids. oup.comnih.gov This salvage pathway is particularly prominent in certain tissues, such as the liver and kidney. merckmillipore.comhmdb.ca

| Enzyme | EC Number | Substrates | Products | Pathway Step |

| L-Fucokinase | 2.7.1.52 | L-fucose, ATP | β-L-fucose 1-phosphate, ADP | Phosphorylation of free fucose wikipedia.orgnih.gov |

| Fucose-1-phosphate guanylyltransferase | 2.7.7.30 | β-L-fucose 1-phosphate, GTP | GDP-L-fucose, Diphosphate (B83284) | Formation of activated fucose donor merckmillipore.comwikipedia.org |

Involvement in Cell-Cell Recognition and Adhesion Pathways

The fucosylation of glycoconjugates, which relies on the availability of GDP-L-fucose derived from intermediates like β-L-fucose 1-phosphate, is fundamental to cell-cell recognition and adhesion phenomena. maayanlab.cloudoup.comecmdb.ca Fucosylated oligosaccharides on the cell surface act as recognition signals in a multitude of biological interactions. basys2.ca

A well-documented example is the role of fucosylated glycans in the selectin-mediated adhesion of leukocytes to endothelial cells, a critical process in the inflammatory response. oup.combasys2.ca Selectins, a family of adhesion receptors on leukocytes, platelets, and endothelial cells, bind to specific fucosylated carbohydrate ligands, such as the sialyl Lewisx antigen, on opposing cells. oup.comnih.gov This binding mediates the initial tethering and rolling of leukocytes along the blood vessel wall, allowing them to extravasate to sites of inflammation. oup.comd-nb.info The synthesis of these essential selectin ligands is entirely dependent on the fucosylation of precursor glycans, a process that requires GDP-L-fucose. hmdb.cabasys2.ca Therefore, by serving as a precursor in the salvage pathway for GDP-L-fucose synthesis, β-L-fucose 1-phosphate is intrinsically linked to the regulation of these vital cell adhesion events. merckmillipore.com A deficiency in the fucosylation machinery, as observed in the human genetic disorder Leukocyte Adhesion Deficiency type II (LAD II), leads to the absence of fucosylated ligands, resulting in severe immunodeficiency. oup.comnih.gov

| Fucosylated Glycan Function | Key Molecules Involved | Biological Process |

| Leukocyte Adhesion | Selectins, Sialyl Lewisx | Inflammation, Immune Response oup.combasys2.ca |

| Cell-Cell Recognition | Glycoproteins, Glycolipids | Host-microbe interactions, Tissue organization oup.commaayanlab.cloud |

| Blood Group Antigens | H antigen, Lewis antigens | Blood transfusion compatibility oup.com |

Contributions to Developmental Processes and Signaling

Fucosylation of glycans is critically important for embryonic development and the regulation of key cellular signaling pathways. oup.comnih.gov The availability of GDP-L-fucose, and thus the role of its precursor β-L-fucose 1-phosphate, is essential for these processes. merckmillipore.comecmdb.ca Fucosylated glycans are involved in modulating the function of various receptors and signaling molecules. d-nb.info

One of the most significant roles of fucosylation in development is its involvement in the Notch signaling pathway. oup.comd-nb.info Notch signaling is a highly conserved pathway that governs cell fate decisions throughout embryonic development and in adult tissues. The activity of the Notch receptor is modulated by O-fucosylation, the direct attachment of fucose to serine or threonine residues within its epidermal growth factor (EGF)-like domains. oup.com This modification, catalyzed by a specific O-fucosyltransferase, is essential for proper Notch function and subsequent signaling. oup.com The severe developmental abnormalities seen in individuals with LAD II, a disorder of GDP-fucose biosynthesis, underscore the critical importance of fucosylation in normal development. nih.govnih.gov These defects highlight how an interruption in the supply of GDP-L-fucose, for which β-L-fucose 1-phosphate is a salvage pathway intermediate, can have profound consequences on developmental programs. nih.gov

β L Fucose 1 Phosphate in Disease and Pathophysiology

Congenital Disorders of Glycosylation (CDG) Related to Fucosylation Defects

Congenital disorders of glycosylation (CDG) are a group of inherited metabolic diseases caused by defects in the synthesis and attachment of glycans to proteins and lipids. nih.govbiochemia-medica.comnih.gov Fucosylation is a common form of glycosylation, and its disruption leads to specific subtypes of CDG. nih.gov These disorders highlight the essential role of the fucose salvage pathway, where β-L-fucose 1-phosphate is a key intermediate.

Impact of Fucokinase Deficiencies on Glycosylation Profiles and Clinical Phenotypes

A deficiency in fucokinase (FUK or FCSK), the enzyme responsible for phosphorylating L-fucose to β-L-fucose 1-phosphate, results in a rare autosomal recessive disorder known as FCSK-CDG (or FUK-CDG). nih.govnih.gov This condition blocks the first step of the fucose salvage pathway. nih.gov Although this pathway contributes a smaller fraction of the total cellular GDP-fucose compared to the de novo pathway (which synthesizes GDP-fucose from GDP-mannose), its impairment leads to severe clinical consequences. nih.govnih.gov

Glycosylation Profile: In individuals with fucokinase deficiency, the biochemical hallmark is a defect in the fucose salvage pathway. nih.gov Laboratory studies on patient-derived fibroblasts have demonstrated a significant reduction in the incorporation of radiolabeled fucose into glycoproteins. nih.gov This is accompanied by decreased intracellular levels of both β-L-fucose 1-phosphate and the final product, GDP-L-fucose. nih.gov Consequently, there is a measurable decrease in the fucosylation of serum N-glycans. oncotarget.com

Clinical Phenotypes: To date, only a small number of individuals with FCSK-CDG have been reported in medical literature, presenting with a range of severe symptoms. nih.govoncotarget.com However, milder presentations have also been noted. nih.gov The clinical findings underscore the critical, non-redundant role of the fucose salvage pathway in human development and physiology.

Table 1: Clinical Manifestations in Patients with Fucokinase Deficiency (FCSK-CDG)

| Category | Clinical Finding | References |

| Neurological | Severe global developmental delays / Intellectual disability | nih.govnih.govresearchgate.net |

| Intractable seizures / Epileptic encephalopathy | nih.govnih.govresearchgate.net | |

| Hypotonia (low muscle tone) | nih.govnih.govresearchgate.net | |

| Abnormal brain myelination | nih.govoncotarget.com | |

| Encephalopathy | nih.gov | |

| Ophthalmologic | Posterior ocular disease / Blindness | oncotarget.comresearchgate.net |

| Gastrointestinal | Growth and feeding failure | oncotarget.com |

| Chronic diarrhea | oncotarget.com | |

| Immunological | Immune deficiency | oncotarget.com |

Consequences of Impaired FPGT Activity

Following the action of fucokinase, the next and final step in the fucose salvage pathway is catalyzed by fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase. This enzyme facilitates the condensation of β-L-fucose 1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-L-fucose. nih.govnih.govhmdb.ca

An impairment in FPGT activity would effectively block the salvage pathway at its final step, preventing the utilization of salvaged fucose. This would lead to an intracellular accumulation of the substrate, β-L-fucose 1-phosphate, and a complete reliance on the de novo pathway for the synthesis of GDP-L-fucose.

Altered Fucosylation in Cancer Progression and Metastasis

Aberrant glycosylation is a recognized hallmark of cancer, and changes in fucosylation are among the most significant modifications associated with malignant transformation, progression, and metastasis. frontiersin.orgspandidos-publications.com Since all fucosylation reactions depend on the availability of GDP-L-fucose, the metabolic pathways that produce it, including the salvage pathway involving β-L-fucose 1-phosphate, are intrinsically linked to cancer biology.

Increased fucosylation is a common feature of many cancers, including colorectal, lung, and breast cancer. frontiersin.orgspandidos-publications.com This is often due to the upregulation of specific fucosyltransferases (FUTs). frontiersin.org The resulting overexpression of fucosylated antigens on the cancer cell surface, such as sialyl Lewis A (sLea) and sialyl Lewis X (sLex), can dramatically alter cellular behavior. These fucosylated structures act as ligands for selectin proteins on endothelial cells, facilitating the adhesion of circulating tumor cells to blood vessel walls—a critical step in the metastatic cascade. mdpi.comfrontiersin.org

Conversely, in some cancers like melanoma, a decrease in certain types of fucosylation has been linked to increased metastatic potential. mdpi.comnih.gov The specific outcome often depends on the type of fucose linkage and the protein being modified. For example, core fucosylation, the addition of fucose to the innermost GlcNAc of an N-glycan, is catalyzed by FUT8 and plays a complex role in cancer. Increased FUT8 expression and core fucosylation have been shown to promote metastasis in several cancers by modifying the function of cell surface receptors like TGF-β receptor and integrins. nih.govmdpi.com

Table 2: Role of Altered Fucosylation in Cancer

| Fucosylation Change | Associated Cancers | Mechanism / Consequence | References |

| Increased α(1,3/4) Fucosylation (e.g., sLex/sLea) | Colorectal, Lung, Pancreatic, Breast | Upregulation of FUT3, FUT6, FUT7. Promotes adhesion to endothelial selectins, facilitating metastasis. | frontiersin.orgmdpi.com |

| Increased Core Fucosylation (α1,6) | Hepatocellular, Lung, Breast, Prostate | Upregulation of FUT8. Modulates signaling of receptors (e.g., EGFR, TGF-βR), promoting proliferation, invasion, and metastasis. | mdpi.commdpi.com |

| Increased α(1,2) Fucosylation | Bladder, Ovarian, Prostate | Upregulation of FUT1. Stimulates proliferation and drug resistance. | mdpi.com |

| Decreased α(1,2) Fucosylation | Melanoma, Oral Squamous Cell Carcinoma | Downregulation of FUT1. Promotes tumor invasion and metastasis. | mdpi.comnih.gov |

| General Fucosylation Inhibition | Various models | Fucose analogs (e.g., 2-fluorofucose) can inhibit proliferation and metastasis, and enhance chemotherapy/immunotherapy efficacy. | spandidos-publications.comwikipedia.orgru.nl |

Role in Inflammatory Responses and Host-Microbe Interactions

Fucosylated glycans play a pivotal role in mediating cell-cell interactions, a function that is central to both inflammation and the complex relationship between a host and its resident microbiota. wikipedia.orgnih.gov

Inflammation: The process of inflammation critically relies on the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process is initiated by the binding of fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of leukocytes to selectin proteins expressed on activated endothelial cells. This interaction mediates the initial tethering and rolling of leukocytes along the blood vessel wall. nih.gov Therefore, proper fucosylation is essential for a normal inflammatory response. Alterations in fucosylation levels are observed in chronic inflammatory diseases like rheumatoid arthritis. nih.gov Furthermore, specific fucosylated proteins, like fucosylated haptoglobin, have been shown to actively promote inflammation during sepsis by interacting with immune receptors. broadinstitute.org Inhibition of the fucosylation pathway has been explored as a therapeutic strategy to suppress pathological inflammation. nih.govfrontiersin.org

Host-Microbe Interactions: In the gut, the epithelial surface is decorated with a rich layer of glycans, many of which are fucosylated. These fucosylated structures are a key interface for interaction with the vast population of gut microbes. nih.govoup.com This relationship is symbiotic:

Nutrient Source: Some beneficial bacteria, like Bacteroides thetaiotaomicron, can induce the host to produce fucosylated glycans, which they then use as a food source. nih.govoup.com This helps to establish and maintain a healthy gut microbiome.

Pathogen Interaction: Fucosylated glycans can also serve as attachment sites for pathogenic bacteria. For example, Helicobacter pylori binds to fucosylated antigens in the gastric mucosa, facilitating colonization and subsequent disease. oup.com

Innate Defense: The host can modulate fucosylation as a defense mechanism. Rapidly increasing fucosylation in the intestinal lining can help regulate bacterial virulence and protect the host's symbiotic bacteria. wikipedia.org Human milk is rich in fucosylated oligosaccharides, which are thought to act as soluble decoys, preventing pathogens from binding to infant gut epithelial cells. mdpi.comfrontiersin.org

The dynamic regulation of fucosylation, dependent on the supply of GDP-L-fucose from pathways involving β-L-fucose 1-phosphate, is thus a crucial factor in maintaining immune homeostasis and symbiotic host-microbe relationships. nih.govmdpi.com

Advanced Research Methodologies for Studying β L Fucose 1 Phosphate

Enzymatic and Chemoenzymatic Synthetic Strategies for β-L-Fucose 1-Phosphate and its Analogs

The synthesis of β-L-fucose 1-phosphate is primarily achieved through enzymatic and chemoenzymatic approaches, which offer high specificity and yield compared to purely chemical methods. The central enzyme in this process is L-fucokinase, which catalyzes the transfer of a phosphate (B84403) group from a donor like ATP to the anomeric C1 position of L-fucose. wikipedia.org

A prominent strategy involves the use of a bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), originally isolated from Bacteroides fragilis. nih.govpnas.orgpnas.org This enzyme facilitates a two-step conversion in the fucose salvage pathway. The C-terminal domain (FKP-CTD) possesses L-fucokinase activity, catalyzing the phosphorylation of L-fucose using ATP to form β-L-fucose 1-phosphate. nih.gov Subsequently, the N-terminal domain (FKP-NTD) utilizes this intermediate and GTP to produce GDP-L-fucose. nih.gov This bifunctional nature makes FKP a highly efficient tool for the one-pot synthesis of GDP-L-fucose, where β-L-fucose 1-phosphate is a crucial, albeit transient, intermediate. pnas.org Studies have shown that in the absence of GTP, the reaction catalyzed by FKP accumulates the β-L-fucose 1-phosphate intermediate. pnas.org

Chemoenzymatic methods have also been developed for producing analogs. One such approach involves the chemical preparation of peracetylated β-sugar-1-phosphates with an L-fuco configuration, which are then enzymatically coupled to nucleotide monophosphates to form donor-substrate analogs for fucosyltransferases. nih.gov Another enzymatic route for creating fucose analogs starts with the aldolase-catalyzed condensation of dihydroxyacetone phosphate (DHAP) and L-lactaldehyde to produce L-fuculose-1-phosphate, which can then be further processed. google.com

| Strategy | Key Enzyme(s) | Substrates | Product | Reference |

|---|---|---|---|---|

| Enzymatic (Salvage Pathway) | L-Fucokinase (e.g., FKP C-terminal domain) | L-Fucose, ATP | β-L-Fucose 1-phosphate | wikipedia.orgnih.gov |

| Enzymatic (One-Pot) | Bifunctional L-Fucokinase/GDP-L-fucose pyrophosphorylase (FKP) | L-Fucose, ATP, GTP | GDP-L-fucose (via β-L-Fucose 1-phosphate intermediate) | nih.govpnas.org |

| Chemoenzymatic | Acetylesterase, Transferases | Chemically synthesized peracetylated β-L-fucose 1-phosphate, Nucleotide monophosphates | GDP-L-fucose analogs | nih.gov |

Spectroscopic and Chromatographic Techniques for Detection and Quantification

A variety of analytical techniques are employed for the detection and quantification of β-L-fucose 1-phosphate and to monitor its synthesis.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring the progress of enzymatic reactions that produce or consume β-L-fucose 1-phosphate. pnas.org In studies involving the FKP enzyme, reaction mixtures are spotted on TLC plates, and the separation of L-fucose, β-L-fucose 1-phosphate, and GDP-L-fucose is achieved using appropriate solvent systems. The spots are often visualized using reagents like p-anisaldehyde sugar stain, with commercially available compounds used as standards for identification. pnas.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative and sensitive method for analyzing phosphorylated sugars. While direct methods for β-L-fucose 1-phosphate are not extensively detailed, HPLC is routinely used for the analysis of the downstream product, GDP-L-fucose, which can be used to infer the production of its precursor. nih.gov Reverse-phase HPLC, in particular, is used to separate and quantify fluorescently labeled reaction products in enzymatic assays. nih.gov

Gel and Ion-Exchange Chromatography: These techniques are primarily used for the purification and isolation of phosphorylated oligosaccharides, including those containing fucose-1-phosphate, from complex biological samples like urine. nih.govnih.gov

Spectroscopic and Other Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool used to confirm the identity of enzymatically synthesized β-L-fucose 1-phosphate by providing an accurate mass-to-charge ratio of the molecule. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P-NMR, is invaluable for the structural characterization of phosphorylated carbohydrates. pacific.edu It can provide detailed information about the environment of the phosphate group and confirm its attachment to the anomeric carbon of fucose. nih.govpacific.edu

Enzymatic Assays: The quantification of L-fucose can be performed using spectrophotometric assays involving the enzyme L-fucose dehydrogenase. This reaction uses NADP+ as a cofactor and the production of NADPH is measured by the increase in absorbance at 340 nm. megazyme.comuib.no This method can be used to determine the amount of β-L-fucose 1-phosphate after enzymatic or chemical dephosphorylation.

| Technique | Principle | Application for β-L-Fucose 1-Phosphate | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential partitioning of components between stationary and mobile phases. | Qualitative monitoring of enzymatic synthesis; separation from substrate (L-fucose) and downstream product (GDP-L-fucose). | pnas.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Quantification of related compounds (e.g., GDP-L-fucose) to assay enzyme activity. | nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirmation of molecular identity and structural verification. | pnas.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Structural elucidation, particularly ³¹P-NMR for analyzing the phosphate group. | nih.govpacific.edu |

Genetic Engineering and Molecular Biology Approaches for Enzyme Production and Pathway Manipulation

Genetic engineering and molecular biology are fundamental to studying β-L-fucose 1-phosphate, primarily through the production of recombinant enzymes and the manipulation of metabolic pathways. The heterologous expression of enzymes like L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) in host organisms such as Escherichia coli is a standard practice. nih.gov This allows for the large-scale production and purification of the enzyme for use in chemoenzymatic synthesis and structural studies. nih.gov For instance, the B. fragilis FKP gene has been cloned into expression vectors (e.g., pET-16b) to produce N-terminally His₆-tagged recombinant protein, which simplifies purification. nih.govpnas.org

Furthermore, metabolic pathway engineering in microorganisms is used to enhance the production of fucose-containing compounds, which implicitly involves the β-L-fucose 1-phosphate intermediate. These strategies aim to increase the flux through the fucose salvage pathway by:

Overexpressing key enzymes: Introducing plasmids containing the fkp gene to increase the catalytic capacity for converting L-fucose into GDP-L-fucose via β-L-fucose 1-phosphate. nih.gov

Deleting competing pathways: Knocking out endogenous genes in E. coli that are responsible for the degradation or alternative metabolism of L-fucose. Genes such as fucI (fucose isomerase) and fucK (fuculose kinase) are common targets for deletion to prevent the diversion of the L-fucose substrate. nih.govoup.com Similarly, genes for other sugar isomerases that can act on fucose, like araA and rhaA, may also be deleted to channel the substrate exclusively through the desired salvage pathway. nih.gov

Optimizing gene expression: Tuning the expression levels of pathway enzymes by using plasmids with different copy numbers to balance the metabolic load and maximize product yield. nih.gov

These molecular biology approaches are critical for creating efficient microbial cell factories for the synthesis of valuable fucosylated oligosaccharides, a process that is entirely dependent on the initial formation of β-L-fucose 1-phosphate. nih.gov

| Approach | Target Gene(s) | Host Organism | Objective | Reference |

|---|---|---|---|---|

| Recombinant Enzyme Production | fkp (from B. fragilis) | E. coli | Overproduce and purify L-fucokinase/GDP-L-fucose pyrophosphorylase for synthesis and structural studies. | nih.govnih.gov |

| Metabolic Pathway Engineering | Deletion of fucI, fucK, araA, rhaA | E. coli | Block endogenous fucose metabolism to increase substrate availability for the salvage pathway. | nih.gov |

| Pathway Optimization | Varying plasmid copy number for fkp and fucosyltransferase genes | E. coli | Tune expression levels of pathway enzymes to enhance the overall yield of fucosylated products. | nih.gov |

Structural Biology Techniques for Enzyme-Ligand Complex Analysis

Understanding the precise mechanism of β-L-fucose 1-phosphate synthesis requires detailed atomic-level structural information, which is provided by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). These methods have been applied to the bifunctional FKP enzyme from Bacteroides fragilis to elucidate how it recognizes its substrates and catalyzes the phosphorylation of L-fucose.

Preliminary X-ray crystallographic analysis of the full-length FKP enzyme yielded crystals that diffracted to a resolution of 3.7 Å. nih.gov More detailed structural insights have come from studying the individual domains of the enzyme. nih.gov The crystal structure of the C-terminal kinase domain (FKP-CTD) was solved in complex with its product, β-L-fucose 1-phosphate, at a resolution of 2.46 Å. nih.gov

This high-resolution structure revealed that β-L-fucose 1-phosphate binds in a cleft between two subdomains of the FKP-CTD. nih.gov The analysis of the electron density map (2Fo-Fc map) allows for the precise modeling of the ligand and its interactions with the protein. xray.cz The structure showed that all free hydroxyl groups of the fucose moiety are involved in direct hydrogen bonding interactions with the protein, ensuring specific recognition. nih.gov Crucially, the structure identified Asp762 as the likely catalytic base responsible for deprotonating the C1-hydroxyl group of L-fucose, facilitating its nucleophilic attack on the γ-phosphate of ATP. nih.govnih.govresearchgate.net The analysis of such enzyme-ligand complexes is fundamental for understanding the catalytic mechanism and provides a basis for future enzyme engineering efforts.

| Technique | Enzyme-Ligand Complex | Resolution | Key Findings | Reference |

|---|---|---|---|---|

| X-ray Crystallography | B. fragilis FKP (full-length) | 3.7 Å | Provided initial structural information and unit-cell parameters, suggesting a trimeric or hexameric assembly. | nih.gov |

| X-ray Crystallography | B. fragilis FKP C-terminal domain (FKP-CTD) with β-L-Fucose 1-phosphate | 2.46 Å | Revealed the specific binding mode of the product, identified key active site residues (e.g., Asp762), and elucidated the catalytic mechanism of phosphorylation. | nih.gov |

| Cryo-Electron Microscopy (cryo-EM) | B. fragilis FKP (full-length) | Low resolution | Observed the overall molecular shape, showing molecules as two parallel disc-shaped objects stacked together. | nih.gov |

Emerging Research Avenues and Therapeutic Implications

Development of β-L-Fucose 1-Phosphate Analogs as Fucosylation Modulators and Therapeutic Agents

The synthesis of GDP-L-fucose, the universal donor for all fucosylation reactions, proceeds via two main routes: the de novo pathway and the salvage pathway, where β-L-fucose 1-phosphate is a crucial intermediate. nih.govnih.gov Therapeutic strategies have been developed to target these pathways using analogs of L-fucose. These small molecules are taken up by cells and processed by the salvage pathway, being converted first into 1-phosphate analogs and subsequently into GDP-fucose analogs. nih.govpnas.org These unnatural sugar nucleotides can then inhibit fucosylation through several mechanisms, including acting as competitive inhibitors for fucosyltransferases or causing feedback inhibition of the de novo pathway. nih.govpnas.org

This approach has significant therapeutic potential because aberrant fucosylation is a hallmark of various diseases, including cancer and inflammation. nih.govoup.com For instance, increased fucosylation on cell surface receptors is associated with tumor progression and metastasis. nih.gov Consequently, small molecule inhibitors of fucosylation are being actively investigated as potential anticancer agents. nih.gov

Recent research has focused on creating more potent and specific inhibitors. Key findings include:

Fluorinated Fucose Analogs : Analogs such as 2-deoxy-2-fluoro-L-fucose (2FF) have been shown to be effective metabolic inhibitors of fucosylation. nih.govnih.gov When administered in a peracetylated form for better cell permeability, they are intracellularly converted into their corresponding GDP-fucose analogs, which competitively inhibit various fucosyltransferases. nih.gov

Directly Administered 1-Phosphate Analogs : To enhance potency, protected forms of 2-fluorofucose 1-phosphate, such as the unnatural α-anomer (A2FF1P) and the β-anomer (B2FF1P), have been synthesized. researchgate.net These compounds were found to inhibit cellular fucosylation with four to seven times higher potency than the parent 2FF compound. researchgate.net Inside the cell, they are deprotected and metabolized to their respective GDP-analogues, which decrease fucosylation. researchgate.net

Non-Incorporated Analogs : A significant challenge with some fucose analogs is their potential incorporation into glycans, raising concerns about the homogeneity and biological impact of the resulting unnatural glycoproteins. researchgate.net To address this, β-L-carbafucose, an analog where the endocyclic ring oxygen is replaced by a methylene (B1212753) group, was developed. nih.gov This analog is processed by the salvage pathway to form GDP-carbafucose, which is an incompetent substrate for fucosyltransferases because it cannot form the necessary oxocarbenium ion-like transition state. pnas.orgnih.gov This effectively blocks fucosylation without being incorporated into the antibody's N-glycans at detectable levels. pnas.org

The primary application of these modulators is in the production of therapeutic antibodies. The absence of core fucose on the N-glycans of immunoglobulin G (IgG) antibodies significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing cancer cells. researchgate.netnih.gov The use of fucosylation inhibitors provides a chemical approach to produce these more potent, afucosylated antibodies. nih.gov

Table 1: Selected β-L-Fucose Analogs as Fucosylation Modulators

| Analog | Mechanism of Action | Therapeutic Relevance |

|---|---|---|

| 2-fluoro-L-fucose (2FF) | Metabolically converted to GDP-2-fluoro-L-fucose, a competitive inhibitor of fucosyltransferases. nih.gov | Inhibition of cancer cell proliferation; potential anti-inflammatory agent. nih.govnih.gov |

| Protected 2-fluorofucose 1-phosphates (A2FF1P, B2FF1P) | Enter cells and are converted to GDP-2-fluoro-L-fucose, inhibiting fucosylation with high potency. researchgate.net | Potent tools for studying fucosylation; potential therapeutic candidates for cancer and inflammation. researchgate.net |

| β-L-carbafucose | Metabolized to GDP-carbafucose, an incompetent substrate for fucosyltransferases, thus blocking fucosylation without incorporation. pnas.orgnih.gov | Enables production of afucosylated therapeutic antibodies with enhanced cytotoxicity for cancer therapy. pnas.orgnih.gov |

| 5-thio-L-fucose (5SFuc) | Acts as a metabolic inhibitor after conversion to its GDP-fucose analog via the salvage pathway. pnas.org | Blocks cellular fucosylation, useful for producing afucosylated antibodies. pnas.orgresearchgate.net |

Biotechnological Production of Fucosyl Donors utilizing β-L-Fucose 1-Phosphate Intermediates

The synthesis of complex, high-value fucosylated oligosaccharides, such as Human Milk Oligosaccharides (HMOs), is a major goal in biotechnology due to their health benefits for infants. researchgate.netnih.gov About 50% of HMO structures contain L-fucose, which is enzymatically transferred from the donor molecule GDP-L-fucose. researchgate.net The large-scale production of these molecules is challenging, and biotechnological approaches using either biocatalytic cascades or whole-cell conversion systems are being developed. researchgate.netnih.gov

A critical bottleneck in these systems is ensuring an effective and sufficient supply of GDP-L-fucose. nih.gov This is where the salvage pathway, and its intermediate β-L-fucose 1-phosphate, plays a vital role. In whole-cell systems, such as engineered E. coli, the production of fucosylated compounds often relies on feeding the cells with L-fucose. The cells then utilize their endogenous or engineered salvage pathway to convert this external fucose into the required GDP-L-fucose donor. illinois.edu This process necessarily proceeds through the formation of β-L-fucose 1-phosphate.

Key aspects of these biotechnological systems include:

Host Organism Engineering : Microorganisms like E. coli are engineered to express the necessary fucosyltransferases that attach fucose to an acceptor molecule, such as lactose, to produce fucosyllactose. illinois.edu

Enhancing the Salvage Pathway : The efficiency of the salvage pathway can be a limiting factor. Strategies may involve overexpressing the key enzymes, L-fucokinase (which produces β-L-fucose 1-phosphate) and GDP-L-fucose pyrophosphorylase (which converts β-L-fucose 1-phosphate to GDP-L-fucose), to boost the supply of the fucosyl donor.

Product Yields : Optimized whole-cell production systems have successfully produced fucosylated HMOs at significant titers. For example, some systems have achieved up to 20 g/L of fucosylated HMOs. nih.gov

These methods provide a scalable and controlled way to synthesize specific fucosylated glycans that are difficult to isolate from natural sources. researchgate.net The central role of the β-L-fucose 1-phosphate intermediate makes the salvage pathway a key target for metabolic engineering efforts aimed at maximizing the production of these valuable compounds.

Table 2: Biotechnological Systems for Fucosylated Oligosaccharide Production

| Host System | Key Pathway Utilized | Target Product Example | Key Enzymes |

|---|---|---|---|

| Engineered E. coli | Salvage pathway for GDP-L-fucose synthesis from exogenous L-fucose. illinois.edu | 2'-Fucosyllactose (2'-FL) | L-fucokinase, GDP-L-fucose pyrophosphorylase, α-1,2-fucosyltransferase. illinois.edu |

| In vitro enzymatic cascade | Multi-enzyme synthesis from basic precursors. | Fucosylated HMOs | Fucosyltransferases, enzymes for GDP-L-fucose regeneration. nih.gov |

| Engineered Yeast | Metabolic engineering of pathways for precursor and donor supply. | Fucosylated glycans | Heterologously expressed fucosyltransferases and salvage pathway enzymes. |

Future Directions in Glycoengineering and Synthetic Glycobiology Research

Glycoengineering and synthetic glycobiology are rapidly advancing fields that aim to understand and manipulate glycosylation for various applications in medicine and biotechnology. nih.gov The ability to precisely control fucosylation is a cornerstone of these efforts, with the pathways involving β-L-fucose 1-phosphate offering key points of control.

Future research directions are poised to build upon the foundational work of developing fucosylation modulators and production platforms:

Designer Glycoproteins : Synthetic glycobiology treats glycosylation systems as a set of functional parts, including enzymes like glycosyltransferases, and sugar donors like GDP-L-fucose. nih.govacs.org By combining these parts in novel ways, researchers aim to create "designer" glycoproteins with tailored properties. For example, engineering proteins with specific fucosylation patterns could enhance their stability, function, or therapeutic efficacy.

Expanding the Therapeutic Toolbox : The success of fucosylation inhibitors in enhancing antibody therapy is just the beginning. nih.govnih.gov Future work will likely involve developing more selective inhibitors that can target specific fucosyltransferases, allowing for finer control over which fucosylated structures are blocked. This could lead to therapies for a wider range of diseases, including autoimmune disorders where fucosylation patterns are altered. nih.gov

Cell-Surface Engineering : The glycans on the cell surface, collectively known as the glycocalyx, mediate crucial interactions. The ability to remodel the glycocalyx by inhibiting or promoting specific fucosylation patterns using analogs that traffic through the β-L-fucose 1-phosphate intermediate could be used to control cell adhesion, signaling, and immune recognition.

Advanced Bioproduction : Future bioproduction systems will move beyond simple oligosaccharides to the synthesis of highly complex fucosylated glycoconjugates and vaccines. researchgate.net This will require sophisticated metabolic engineering of host cells to optimize the flux through pathways like the fucose salvage pathway, ensuring a robust supply of intermediates like β-L-fucose 1-phosphate to drive the synthesis of the final product.

Q & A

Basic Question: What analytical techniques are commonly used to detect and quantify beta-L-fucose 1-phosphate in biological samples?

Answer:

this compound can be analyzed using:

- Thin-Layer Chromatography (TLC): For rapid screening of enzymatic reactions. In donor specificity assays, reactions containing 120 mM enzyme (e.g., Teth514_1788) and this compound are incubated at 30°C for 2 hours, followed by TLC to separate and visualize products .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity for metabolomic studies. For example, murine colon and fecal samples are extracted with polar solvents, separated via reverse-phase chromatography, and quantified using MRM (multiple reaction monitoring) modes, as demonstrated in metabolome profiling .

Basic Question: What is the metabolic significance of this compound in glycosylation pathways?

Answer:

this compound is implicated in nucleotide sugar biosynthesis, serving as a precursor for fucosylated glycans. Its role parallels galactose 1-phosphate in galactose metabolism, where nucleotide sugars are critical for glycan assembly in cell signaling and structural functions. However, specific pathways require validation via isotopic tracing or enzyme knockout models .

Advanced Question: How can researchers design experiments to investigate enzyme specificity for this compound?

Answer:

- Competitive Assays: Substitute this compound with structurally similar donors (e.g., alpha-D-galactose 1-phosphate or alpha-D-glucose 1-phosphate) in enzymatic reactions. Monitor activity via TLC or spectrophotometry .

- Kinetic Analysis: Measure and under varying substrate concentrations. Use Lineweaver-Burk plots to compare affinity and catalytic efficiency between enzymes (e.g., Teth514_1788 vs. Teth514_1789) .

Advanced Question: How should contradictory data on enzyme kinetics or substrate specificity be resolved?

Answer:

- Extrapolation Methods: Address concentration-dependent artifacts by extrapolating kinetic data to infinite substrate concentrations, as demonstrated in glycerol 1-phosphate studies .

- Comparative Enzyme Profiling: Test orthologs or mutants (e.g., Teth514_1788 vs. Teth514_1789) under identical conditions to identify structural determinants of specificity .

Methodological Question: What frameworks can guide the formulation of research questions on this compound synthesis or function?

Answer:

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICOT (Population, Intervention, Comparison, Outcome, Time) models:

- Example: "How does the catalytic efficiency of Teth514_1788 for this compound compare to other sugar-1-phosphates under physiological pH and temperature?" .

Advanced Question: How can LC-MS/MS protocols for sphingosine 1-phosphate (S1P) be adapted for this compound quantification?

Answer:

- Sample Preparation: Use methanol:water (80:20) for metabolite extraction to preserve labile phosphorylated sugars.

- Chromatography: Optimize hydrophilic interaction liquid chromatography (HILIC) for polar compound separation.

- MS Parameters: Employ negative ionization mode with precursor/product ion transitions specific to this compound (e.g., m/z 245 → 97 for fragmentation) .

Basic Question: What quality control measures ensure the reliability of this compound experimental data?

Answer:

- Purity Validation: Require Certificates of Analysis (COA) with >98% purity for commercial standards, as seen in galactose 1-phosphate studies .

- Internal Standards: Use stable isotope-labeled analogs (e.g., -fucose 1-phosphate) to correct for matrix effects in LC-MS/MS .

Advanced Question: How can researchers optimize reaction conditions for this compound synthesis in vitro?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.